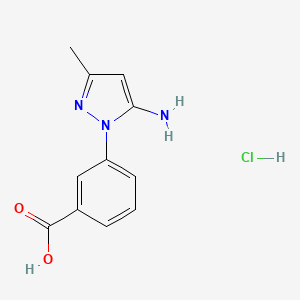

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.45 (s, 1H, pyrazole H-4)

- δ 7.90–7.70 (m, 4H, aromatic protons)

- δ 6.20 (s, 2H, NH₂)

- δ 2.35 (s, 3H, CH₃)

- δ 12.50 (broad, 1H, COOH).

¹³C NMR (100 MHz, DMSO-d₆):

Fourier-Transform Infrared (FT-IR) Spectral Profiling

Key absorption bands include:

- 3300–2500 cm⁻¹ : Broad O-H stretch (carboxylic acid)

- 1680 cm⁻¹ : C=O stretch (carboxylic acid)

- 1620 cm⁻¹ : C=N stretch (pyrazole ring)

- 1550 cm⁻¹ : N-H bend (primary amine)

- 1280 cm⁻¹ : C-O stretch (acid).

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (COOH) | 3300–2500 | Broad |

| C=O | 1680 | Strong |

| C=N | 1620 | Medium |

| N-H (NH₂) | 1550 | Sharp |

| C-O | 1280 | Strong |

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS (ESI-TOF) analysis confirms the molecular ion [M+H]⁺ at m/z 254.0685 (calculated: 254.0693 for C₁₁H₁₃ClN₃O₂), with a mass error of 3.1 ppm. Fragment ions at m/z 217.08 (loss of HCl) and 174.06 (decarboxylation) further validate the structure.

| Ion | Observed m/z | Calculated m/z | Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 254.0685 | 254.0693 | 3.1 |

| [M+H-Cl]⁺ | 217.08 | 217.0974 | 7.9 |

| [M+H-CO₂]⁺ | 174.06 | 174.0764 | 9.4 |

Properties

IUPAC Name |

3-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2.ClH/c1-7-5-10(12)14(13-7)9-4-2-3-8(6-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOBSOIBSSNGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound consists of a benzoic acid moiety linked via a nitrogen atom to a 5-amino-3-methylpyrazole ring, with a hydrochloride counterion. The molecular formula is C₁₁H₁₂ClN₃O₂ , and the free base (CAS 872407-85-7) has a molecular weight of 217.22 g/mol. Key structural features include:

-

A carboxylic acid group at the benzene ring’s meta position.

-

A 3-methylpyrazole substituted with an amino group at the 5-position.

-

Hydrogen-bonding capacity from the amino (-NH₂) and carboxylic acid (-COOH) groups, influencing solubility and crystallization.

Synthetic Routes

Pyrazole Ring Synthesis

The 5-amino-3-methylpyrazole core is synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with β-diketones.

Knorr Method

Cyclocondensation

Coupling to Benzoic Acid

The pyrazole is coupled to a benzoic acid derivative via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling .

Nucleophilic Aromatic Substitution

Ullmann Coupling

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

-

Reagents: HCl (gaseous or aqueous).

-

Procedure:

-

Dissolve the free base in ethanol.

-

Bubble HCl gas or add concentrated HCl dropwise.

-

Precipitate the salt by cooling or adding diethyl ether.

-

Optimization and Challenges

Reaction Monitoring

Yield Improvements

Purification

-

Recrystallization: Ethanol/water (7:3) yields needle-like crystals.

-

Column chromatography: Silica gel with gradient elution (hexane → ethyl acetate).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound finds applications in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related hydrochloride salts and heterocyclic benzoic acid derivatives.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Heterocyclic Influence: The pyrazole group in the target compound provides aromaticity and two adjacent nitrogen atoms, enabling strong hydrogen-bonding interactions. The tetrazole in Row 3 is highly polar and acidic (pKa ~4.7), often used as a bioisostere for carboxylic acids in drug design.

Functional Group Impact: The carboxylic acid in the target compound and its pyrrolidine analog enhances water solubility, while the cyano group in 2-amino-3-cyanopyridine (Row 4) introduces electron-withdrawing effects, altering reactivity.

Physicochemical Properties :

- The target compound’s molecular weight (257.70 g/mol) is higher than the pyrrolidine analog (241.71 g/mol) due to the pyrazole’s additional nitrogen atoms. This difference may influence crystallization behavior, as seen in the pyrrolidine analog’s melting point (168–170°C), though data for the target compound are unavailable.

Applications :

- The target compound’s role as an analytical standard contrasts with the pyrrolidine analog’s use as a general reagent. The tetrazole-containing benzopyran (Row 3) is listed as a drug impurity, highlighting its relevance in pharmaceutical quality control.

Research Findings and Implications

Hydrogen Bonding and Crystallography: The pyrazole’s amino group in the target compound can act as both a donor (N–H) and acceptor (aromatic N), facilitating diverse hydrogen-bonding networks.

Synthetic Utility: Pyrazole derivatives are widely explored in medicinal chemistry for kinase inhibition and anti-inflammatory activity. The amino group in the target compound may enhance binding to biological targets compared to the pyrrolidine analog’s tertiary amine.

Stability and Solubility :

- The hydrochloride salt form improves aqueous solubility relative to freebase analogs, critical for analytical applications.

Biological Activity

3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride, a compound with the CAS number 1620390-43-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C11H12ClN3O2

- Molecular Weight : 253.69 g/mol

- IUPAC Name : 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

1. Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. Specifically, studies have shown that derivatives of pyrazoles can inhibit the growth of various cancer cell lines, including:

- Breast Cancer : In vitro studies demonstrated that compounds similar to 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride effectively reduce the proliferation of MDA-MB-231 breast cancer cells .

- Liver Cancer : The HepG2 liver cancer cell line also showed sensitivity to these compounds, suggesting a broader application in cancer therapy .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by downregulation of anti-apoptotic factors like Bcl-2 and upregulation of pro-apoptotic factors such as Bax .

2. Anti-inflammatory Effects

In addition to anticancer properties, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride has demonstrated anti-inflammatory effects. Studies have indicated its potential in modulating inflammatory responses in cellular models, particularly through inhibition of pro-inflammatory cytokines in glial cells . This suggests a possible therapeutic role in neuroinflammatory conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Tubulin Polymerization : Some studies have reported that pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cell division and tumor growth . This inhibition leads to cell cycle arrest and subsequent apoptosis.

- EGFR Pathway Interference : Docking simulations have suggested that these compounds may interact with the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival pathways .

Case Study 1: Anticancer Screening

A recent study synthesized a series of pyrazole derivatives, including 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride. The derivatives were tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MDA-MB-231 (Breast) | 0.5 | Apoptosis induction |

| B | HepG2 (Liver) | 0.8 | G2/M phase arrest |

| C | A549 (Lung) | 0.6 | Tubulin inhibition |

This data underscores the compound's potential as a lead structure for further development in anticancer therapies .

Case Study 2: Anti-inflammatory Activity

In an experimental model using LPS-stimulated BV-2 microglial cells, treatment with the compound resulted in a significant reduction in TNF-alpha release, indicating potent anti-inflammatory activity:

| Treatment Concentration (µM) | TNF-alpha Release (%) |

|---|---|

| 10 | 97.7 |

| 20 | 90 |

This finding highlights its potential utility in treating neuroinflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride to improve yield and purity?

- Methodological Answer: Synthesis optimization involves selecting reactive precursors (e.g., 5-amino-3-methyl-1H-pyrazole and substituted benzoic acid derivatives), controlling reaction conditions (temperature, pH, and solvent polarity), and employing catalysts such as DCC (dicyclohexylcarbodiimide) for coupling reactions. Purification via recrystallization in ethanol/water mixtures or column chromatography with silica gel can enhance purity. Monitoring intermediates using TLC or HPLC ensures stepwise efficiency .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Structural confirmation requires - and -NMR to resolve aromatic protons, pyrazole ring signals, and carboxylate groups. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm) .

Q. How can X-ray crystallography be applied to determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves the 3D structure. Hydrogen bonding networks (e.g., N–H···Cl or O–H···N interactions) and π-stacking between aromatic rings can be analyzed using Mercury software. Crystallization in polar solvents like methanol/water promotes well-ordered crystals .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen bonding networks in the crystal structure of this compound, and how can SHELX tools address them?

- Methodological Answer: Disorder in the pyrazole ring or benzoic acid moiety complicates refinement. SHELXL’s restraints (e.g., DFIX for bond distances) and TWIN commands for handling twinned crystals improve model accuracy. Graph-set analysis (as per Etter’s formalism) categorizes hydrogen-bonding motifs (e.g., rings) to interpret supramolecular assembly .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential biological targets?

- Methodological Answer: Modify substituents on the pyrazole (e.g., methyl to ethyl) or benzoic acid (e.g., halogenation) and assay against enzymatic targets (e.g., kinases or GPCRs). Docking studies (AutoDock Vina) predict binding modes, while MD simulations (GROMACS) assess stability. Correlate steric/electronic effects (Hammett constants) with IC values .

Q. What strategies mitigate solubility limitations of this compound in aqueous biological assays?

- Methodological Answer: Salt metathesis (e.g., converting hydrochloride to sodium salt) or co-solvent systems (DMSO/PBS mixtures) enhance solubility. Micellar encapsulation (using Pluronic F-127) or cyclodextrin complexation can also improve bioavailability. Dynamic light scattering (DLS) monitors aggregation .

Q. How can discrepancies in spectroscopic data (e.g., 1H^1H1H-NMR shifts) between synthesized batches be reconciled?

- Methodological Answer: Batch variations may arise from tautomerism (pyrazole NH vs. benzoic acid COOH proton exchange) or residual solvents. Deuterated solvents (DMSO-d) and controlled pH during NMR acquisition minimize artifacts. 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. What computational methods predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Density Functional Theory (DFT) calculations (Gaussian 16) model protonation states and degradation pathways (e.g., hydrolysis of the carboxylate group). Accelerated stability studies (40°C/75% RH) with HPLC tracking validate predictions. QSPR models correlate molecular descriptors with shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.